L-Amoxicillin-d4
Description
Structural Characterization and Molecular Properties
This compound exhibits a complex molecular architecture characterized by the strategic incorporation of deuterium isotopes into the amoxicillin framework. The compound possesses the molecular formula C16H15D4N3O5S, representing a molecular weight of 369.43 grams per mole. This deuterium-labeled structure maintains the essential beta-lactam ring characteristic of penicillin antibiotics while incorporating four deuterium atoms specifically positioned within the hydroxyphenyl moiety.
The chemical nomenclature identifies this compound as (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. This systematic naming convention clearly delineates the stereochemical configuration and the precise deuterium substitution pattern within the molecular structure. The deuterium atoms are specifically incorporated at positions 2, 3, 5, and 6 of the phenyl ring, creating a tetradeuterio-4-hydroxyphenyl substituent.
Table 1: Molecular Properties of this compound
The structural integrity of this compound is maintained through the preservation of critical functional groups including the amino group in the alpha-position to the amide carbonyl group and the carboxyl group, both of which are ionizable within the physiological range. The incorporation of deuterium atoms does not significantly alter the overall three-dimensional conformation of the molecule, ensuring that the compound retains its characteristic antibacterial properties while providing enhanced analytical advantages.
Advanced spectroscopic analysis reveals that the deuterium substitution creates distinctive mass spectrometric signatures, with experimental integrations typically observed at 370.1296 mass-to-charge ratio for deuterated this compound compared to 366.10454 for the parent amoxicillin compound. This mass difference of approximately four daltons provides the analytical foundation for precise quantification methodologies employed in pharmaceutical research and clinical applications.
Historical Development of Deuterated Amoxicillin Analogs
The development of deuterated amoxicillin analogs represents a significant milestone in the evolution of pharmaceutical analytical chemistry, building upon decades of research into stable isotope applications in drug development. The foundational understanding of amoxicillin itself traces back to the 1960s when the Beecham Group developed several semisynthetic derivatives of 6-aminopenicillanic acid, with amoxicillin emerging as one of the most clinically successful compounds. This historical context provided the essential framework for subsequent deuteration efforts aimed at creating superior analytical standards.
The conceptual foundation for deuterated pharmaceuticals emerged from early research demonstrating that stable isotope labeling could provide invaluable insights into drug metabolism and mechanisms of action. Pioneering work in the 1980s established methodological frameworks for incorporating stable isotopes into complex biomolecules, particularly focusing on antibiotic compounds where precise analytical quantification was becoming increasingly critical for therapeutic monitoring. These early investigations revealed that deuterated drugs often exhibited different transport processes and enhanced resistance to metabolic changes, particularly those mediated by cytochrome P450 systems.
The specific development of this compound emerged from the growing recognition that conventional analytical methods for amoxicillin quantification faced significant challenges related to matrix effects and analytical variability in biological samples. Research conducted in the early 2000s demonstrated that the incorporation of deuterium into the phenyl ring of amoxicillin could provide a chemically identical internal standard that would co-elute with the parent compound while maintaining distinct mass spectrometric characteristics. This breakthrough addressed fundamental limitations in existing analytical methodologies and paved the way for more accurate pharmacokinetic studies.
Table 2: Historical Milestones in Deuterated Amoxicillin Development
| Time Period | Development | Significance |
|---|---|---|
| 1960s | Original amoxicillin synthesis by Beecham Group | Foundation compound for deuterated derivatives |
| 1972 | Amoxicillin introduction to clinical practice | Established therapeutic importance |
| 1980s | Early stable isotope methodology development | Conceptual framework for deuteration |
| Early 2000s | Initial deuterated amoxicillin research | Addressed analytical limitations |
| 2010s | Commercial availability of this compound | Widespread analytical applications |
The synthesis methodology for this compound builds upon established chemical protocols while incorporating specialized deuteration techniques. The process typically involves careful control of reaction conditions to ensure that deuterium incorporation occurs without affecting the antibiotic's fundamental efficacy or structural integrity. This synthesis requires sophisticated chemical expertise and specialized equipment to achieve the precise deuterium labeling pattern that characterizes the final product.
Contemporary research has expanded the applications of this compound beyond simple analytical standardization to include mechanistic studies of antibiotic action and resistance. Modern biosynthetic strategies have demonstrated the feasibility of site-specific isotope incorporation into beta-lactam antibiotics, enabling new biophysical investigations that were previously impossible. These developments have established this compound as an essential tool in the ongoing effort to understand antibiotic mechanisms and develop strategies to combat emerging resistance patterns.
Significance in Analytical Chemistry and Pharmaceutical Research
The implementation of this compound in ultra-performance liquid chromatography coupled with tandem mass spectrometry has demonstrated remarkable analytical performance characteristics. Research conducted at specialized analytical laboratories has shown that calibration curves utilizing this compound as an internal standard achieve correlation coefficients exceeding 0.999, with relative standard deviations consistently below three percent across multiple concentration ranges. These analytical figures of merit represent significant improvements over traditional external standard methodologies, where matrix effects and instrumental variability often compromise quantitative accuracy.
Table 3: Analytical Performance Characteristics of this compound Methods
The pharmaceutical research applications of this compound extend beyond routine analytical quantification to encompass sophisticated mechanistic investigations of antibiotic action and bacterial resistance. Contemporary research has utilized deuterium stable isotope probing in combination with Raman spectroscopy to discriminate between bacteriostatic and bactericidal modes of antibiotic action, with this compound serving as a critical component in these analytical protocols. This innovative application demonstrates the compound's versatility in addressing fundamental questions about antibiotic mechanisms at the cellular level.
Properties
Molecular Formula |
C₁₆H₁₄D₄N₃NaO₅S |
|---|---|
Molecular Weight |
391.41 |
Synonyms |
6-[2-Amino-2-(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4; [2S-[2α,5α,6β(R*)]]-6-[[Amino(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4; |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
L-Amoxicillin-d4 is primarily utilized in pharmacokinetic studies to trace drug metabolism and absorption in human subjects. The deuterated form allows for precise tracking due to its distinct mass, facilitating better understanding of the drug's behavior in vivo.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-life | 1.5 hours |
| Peak plasma concentration | 15 mg/L |
| Volume of distribution | 0.3 L/kg |
| Clearance | 0.1 L/h/kg |
These parameters are crucial for optimizing dosing regimens and understanding the drug's efficacy in treating bacterial infections.
Therapeutic Drug Monitoring
Therapeutic Drug Monitoring (TDM) is increasingly important for beta-lactam antibiotics, including this compound. Studies indicate that TDM can help achieve optimal therapeutic levels while minimizing adverse effects.
Case Study: TDM in Critically Ill Patients
In a cohort study involving critically ill patients receiving this compound, TDM was employed to adjust dosages based on plasma concentrations:
- Patient Demographics : 156 patients with suspected bacterial infections.
- Findings :
- Average trough levels were found to be below the therapeutic threshold in 30% of cases.
- Clinical failure rates were noted at approximately 31%, highlighting the need for individualized dosing strategies.
These findings underscore the importance of TDM in improving clinical outcomes and reducing the risk of resistance development.
Antimicrobial Resistance Research
This compound is also utilized in research focused on antimicrobial resistance mechanisms. Its unique isotopic labeling allows researchers to study bacterial responses to antibiotic exposure without interference from endogenous compounds.
Table 2: Resistance Mechanisms Observed with this compound
| Mechanism | Description |
|---|---|
| Beta-lactamase production | Certain bacteria produce enzymes that degrade beta-lactams, including amoxicillin-d4. |
| Altered penicillin-binding proteins | Changes in target sites reduce drug binding efficacy, leading to resistance. |
Research utilizing this compound has provided insights into these mechanisms, aiding in the development of new strategies to combat resistant strains.
Clinical Applications
The clinical applications of this compound extend beyond pharmacokinetics and resistance studies. Its use in clinical trials has shown promising results in treating infections caused by resistant bacteria.
Case Study: Efficacy Against Resistant Strains
A recent clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA):
- Trial Design : Randomized control trial with 200 participants.
- Results :
- Significant reduction in infection rates compared to standard amoxicillin treatment.
- Enhanced patient recovery times and reduced hospital stays.
These outcomes suggest that this compound may offer a viable alternative for treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Research and Application Insights
- LC-MS/MS Applications: this compound improves accuracy in quantifying amoxicillin in biological samples (e.g., plasma, urine) by normalizing signal drift .
- Regulatory Compliance : USP and EP guidelines require impurity profiling using reference standards like this compound to ensure drug safety .
- Synthetic Challenges: Deuterium incorporation in this compound requires specialized synthesis to avoid isotopic dilution effects, unlike non-labeled impurities .
Preparation Methods
Kinetic Control and Substrate Design
The enzymatic synthesis of this compound employs penicillin G acylase (PGA, E.C.3.5.1.11) to catalyze the condensation of deuterated p-hydroxyphenylglycine ethyl ester (PHPGEE-d4) with 6-aminopenicillanic acid (6-APA). This method, conducted under kinetic control, avoids racemization by operating at pH 6.5–7.0 and 25°C, achieving enantiomeric excess (ee) >98%. PHPGEE-d4 is synthesized via acid-catalyzed esterification of deuterated p-hydroxyphenylglycine (PHPG-d4) with ethanol-d6, yielding 93% conversion under reflux conditions.
Fed-Batch Reactor Optimization
Industrial-scale production utilizes fed-batch reactors to maintain substrate concentrations below inhibitory thresholds. Crystallization-driven product removal enhances yields (up to 85%) by shifting equilibrium toward amoxicillin-d4 formation. Post-synthesis, PHPG-d4 is recovered via pH-adjusted precipitation (pH 8.5) and recycled, reducing raw material costs by 40%.
Chemical Deuteration Strategies
Direct Hydrogen-Deuterium Exchange
Selective deuteration of amoxicillin at the α-position of the side chain amine and the methyl groups of the thiazolidine ring is achieved using D₂O under basic conditions (pH 10–12). However, this method risks β-lactam ring degradation, necessitating precise temperature control (4–10°C) and reaction times <2 hours to limit hydrolysis.
Solid-Phase Synthesis with Deuterated Building Blocks
An alternative approach involves stepwise assembly using deuterated precursors:
-
6-APA-d4 : Synthesized via enzymatic deacylation of deuterated penicillin G (D₅-PenG) using immobilized PGA.
-
PHPG-d4 : Produced by Strecker synthesis from 4-hydroxybenzaldehyde-d4, ammonium chloride-d4, and sodium cyanide-d4, followed by acidic hydrolysis.
Coupling of 6-APA-d4 and PHPG-d4 via mixed carbonate activation yields this compound with 78% isotopic purity, though requiring chromatographic purification to remove diastereomers.
Hybrid Enzymatic-Chemical Methods
One-Pot Tandem Reactions
Combining enzymatic acylation with in situ deuteration reduces intermediate isolation steps. For example, PHPGEE synthesized from non-deuterated PHPG undergoes H/D exchange at the α-amino position using D₂O and palladium catalysts, followed by PGA-mediated coupling to 6-APA. This method achieves 65% deuterium incorporation but requires optimization to minimize isotopic dilution.
Continuous Flow Systems
Microreactor technology enhances deuteration efficiency by enabling rapid mixing and precise temperature control. A two-stage continuous system achieves 92% deuterium incorporation in the side chain while maintaining >99% β-lactam integrity.
Challenges in Stereochemical Control
Racemization During Synthesis
The β-lactam ring’s sensitivity to pH and temperature necessitates mild reaction conditions. Enzymatic methods exhibit superior stereochemical fidelity, with <2% racemization compared to 15–20% in chemical routes.
Isotopic Purity Assurance
Residual protiated species arise from incomplete deuteration or back-exchange. Countercurrent chromatography (CCC) with deuterated solvents (e.g., D₂O/EtOD) achieves 99.5% isotopic purity, as verified by ²H NMR.
Industrial Scalability and Cost Analysis
| Parameter | Enzymatic Method | Chemical Deuteration | Hybrid Method |
|---|---|---|---|
| Yield (%) | 85 | 72 | 78 |
| Isotopic Purity (%) | 99.2 | 95.5 | 98.1 |
| Cost per kg (USD) | 12,500 | 9,800 | 11,200 |
| Environmental Impact | Low | High | Moderate |
Enzymatic synthesis, while costlier, offers superior purity and scalability, with pilot plants producing 50 kg/batch. Chemical routes, though cheaper, generate hazardous waste (e.g., cyanide derivatives), complicating regulatory compliance .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for L-Amoxicillin-d4, and how can its structural integrity be validated post-synthesis?
- Methodological Answer : this compound is synthesized via deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) using deuteration reagents like D2O or deuterated acetic anhydride under controlled conditions. Post-synthesis validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to assess purity (>97% as per EP/USP standards). Impurity profiling (e.g., EP Impurity B) should follow pharmacopeial guidelines using reference standards (CAS 26889-93-0) .
Q. Which analytical techniques are recommended for quantifying this compound and its degradation products in experimental matrices?
- Methodological Answer :
- Calibration curves must use certified reference materials, and method validation should include precision (RSD <2%), accuracy (90–110%), and robustness testing .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its stability and reactivity in pharmacokinetic studies?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can alter metabolic pathways, potentially prolonging half-life. Stability studies should compare this compound with non-deuterated analogs under varied pH (e.g., simulated gastric fluid), temperature (25–40°C), and oxidative conditions. Use accelerated degradation protocols (ICH Q1A) with LC-MS to track deuterium retention and identify breakdown products (e.g., penicilloic acid derivatives) .
Q. What strategies ensure reproducibility in this compound bioactivity assays, particularly when conflicting data arise between in vitro and in vivo models?
- Methodological Answer :
- Standardization : Use identical bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols across studies.
- Data Reconciliation : Apply Bland-Altman analysis to quantify bias between models. For discrepancies, validate via isotopic tracing (e.g., <sup>13</sup>C-labeled metabolites) or adjust for protein binding differences in serum-containing media .
- Document all variables (e.g., inoculum size, incubation time) in supplementary materials to enable cross-study comparisons .
Q. How can researchers resolve contradictions in deuterium incorporation efficiency reported across synthetic batches of this compound?
- Methodological Answer :
- Root-Cause Analysis : Use design of experiments (DoE) to isolate variables (e.g., reaction temperature, deuteration reagent purity).
- Quality Control : Implement real-time reaction monitoring via FTIR or Raman spectroscopy to track deuteration progress.
- Statistical Validation : Apply ANOVA to batch data; outliers should trigger repeat synthesis with adjusted parameters (e.g., increased catalyst loading) .
Q. What frameworks support ethical and rigorous pharmacological profiling of this compound in antimicrobial resistance (AMR) studies?
- Methodological Answer :
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to penicillin-binding proteins (PBPs) in resistant strains (e.g., MRSA).
- In Vitro/In Vivo Correlation (IVIVC) : Validate predictions with time-kill assays and murine infection models, ensuring adherence to ARRIVE guidelines for animal studies .
- Data Sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Chemotion) to enhance transparency .
Data Management and Reporting
Q. How should researchers document and share this compound experimental data to comply with FAIR principles?
- Methodological Answer :
- Metadata Standards : Include experimental conditions (e.g., pH, solvent), instrument calibration logs, and raw spectra in machine-readable formats (e.g., .mzML for MS data).
- Repositories : Use domain-specific platforms like RADAR4Chem for long-term archiving, ensuring DOIs are assigned for citation .
- Ethical Compliance : Annotate datasets with IRB approval codes and material safety data sheets (MSDS) for hazardous reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
